1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a propyl group attached to the nitrogen atom at position 1 and an amine group at position 5. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method starts with the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected with para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways, such as Ras/Erk and PI3K/Akt, which are associated with cancer cell growth .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the propyl and amine groups but shares the core structure.
2H-Pyrazolo[3,4-b]pyridine: An isomer with a different arrangement of nitrogen atoms.
1-Phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine: Similar structure with a phenyl group instead of a propyl group
Uniqueness: 1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, while the amine group contributes to its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
1-propylpyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C9H12N4/c1-2-3-13-9-7(5-12-13)4-8(10)6-11-9/h4-6H,2-3,10H2,1H3 |
InChI Key |
YSJWIWRTFWXGGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=NC=C(C=C2C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.